3'-Formyl-biphenyl-2-carbonitrile
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Synthesis
Biphenyl scaffolds are a cornerstone in the architecture of many functional molecules. nih.govdoaj.org Their rigid, yet conformationally flexible, nature provides a versatile platform for constructing complex three-dimensional structures. This structural motif is prevalent in a wide array of significant compounds, from pharmaceuticals to materials for organic light-emitting diodes (OLEDs) and liquid crystals. nih.gov
In the pharmaceutical industry, the biphenyl unit is considered a "privileged scaffold" because it is found in numerous biologically active compounds and marketed drugs. doaj.orgbiosynce.com Its presence can influence a drug's physical properties such as solubility, as well as its biological characteristics like binding affinity to target proteins and metabolic stability. biosynce.com The ability to functionalize the biphenyl core at various positions allows for the fine-tuning of these properties, making it a key building block in drug design and discovery. researchgate.net Furthermore, the development of efficient synthetic methods like the Suzuki-Miyaura coupling has made substituted biphenyls readily accessible, further expanding their applications. biosynce.com
Role of Formyl and Nitrile Functionalities in Molecular Design
The formyl (-CHO) and nitrile (-CN) groups in 3'-Formyl-biphenyl-2-carbonitrile are not merely decorative; they are crucial functional handles that impart specific reactivity and properties to the molecule.
The formyl group is a versatile functional group in organic synthesis. As an aldehyde, it can undergo a wide range of chemical transformations. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups through reactions like the Wittig reaction or reductive amination. 3-Formylchromone, a related compound, readily reacts with various nucleophiles, highlighting the reactivity of the formyl group. mdpi.com This reactivity makes the formyl group an excellent attachment point for building more complex molecular architectures.
The nitrile group , on the other hand, plays a multifaceted role in molecular design. In medicinal chemistry, it is often considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups. nih.gov This means it can replace these groups in a molecule without significantly altering its biological activity, a strategy often used to optimize a drug's properties. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, which can enhance a molecule's binding affinity to its biological target. nih.gov Furthermore, nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing additional pathways for chemical modification. The use of nitrile groups as directing groups in C-H functionalization reactions is also an area of active research, allowing for the selective modification of aromatic scaffolds. researchgate.netacs.org
Historical Context and Evolution of Research on Related Biphenyl Derivatives
The chemistry of biphenyl derivatives has a rich history dating back over 160 years. rsc.org Early methods for synthesizing biphenyls, such as the Wurtz-Fittig reaction, were often harsh and had limited scope. rsc.org A significant breakthrough came with the development of the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides. rsc.org
The latter half of the 20th century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biphenyls. rsc.org Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings provide highly efficient and versatile methods for creating the biphenyl core with a wide range of functional groups. rsc.orgrsc.org The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions and tolerance of various functional groups. rsc.org These advancements have made a vast array of substituted biphenyls, including functionalized derivatives like this compound, readily accessible for research and development in various fields. rsc.org The continuous development of new catalytic systems and synthetic methodologies ensures that the study of biphenyl derivatives will remain a vibrant and important area of chemical research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-formylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-13-5-1-2-7-14(13)12-6-3-4-11(8-12)10-16/h1-8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPZVMLTYRMJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362675 | |
| Record name | 3'-Formyl-biphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-71-0 | |
| Record name | 3'-Formyl-biphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Formyl Biphenyl 2 Carbonitrile and Its Analogs
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, providing efficient and selective routes to a vast array of organic compounds, including substituted biphenyls. The synthesis of 3'-Formyl-biphenyl-2-carbonitrile heavily relies on these powerful transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. rsc.orglibretexts.orgtcichemicals.com This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. tcichemicals.comacs.org
A common route to this compound via the Suzuki-Miyaura reaction involves the coupling of 3-formylphenylboronic acid with 2-bromobenzonitrile.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. nih.gov The ligand plays a critical role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and selectivity.
For the synthesis of functionalized biphenyls like this compound, phosphine (B1218219) ligands are widely employed. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups, have been shown to be particularly effective, especially for coupling with less reactive aryl chlorides. rsc.org The steric bulk of these ligands promotes the formation of the active monoligated palladium(0) species, which is believed to be the key catalytic intermediate.
Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which are reduced in situ to the active Pd(0) species. libretexts.org The choice of base is also critical, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being frequently used to activate the boronic acid for transmetalation. rsc.org
Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Synthesis of Biphenyl (B1667301) Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromobenzonitrile | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | - |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | Water | 98 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/Water | >95 |
*Data for entry 1 is based on a general schematic for biphenyl synthesis. researchgate.net Data for entry 2 is from a study on losartan (B1675146) intermediates. Data for entry 3 is from a study on fluorinated biphenyl derivatives. nih.gov Specific yield for the synthesis of this compound under the conditions of entry 1 was not provided in the cited literature.
The Suzuki-Miyaura coupling generally exhibits a broad substrate scope, tolerating a wide range of functional groups on both the organohalide and the organoboron coupling partners. tcichemicals.comacs.org This is particularly advantageous for the synthesis of this compound, which contains reactive aldehyde and nitrile functionalities.
However, there are limitations. The reactivity of the aryl halide follows the order I > Br > Cl, with aryl chlorides being the most challenging substrates to activate. rsc.org Steric hindrance on either coupling partner can also significantly decrease the reaction rate and yield. tcichemicals.com While boronic acids are generally stable and easy to handle, they can undergo side reactions such as protodeboronation, especially under harsh basic conditions. gre.ac.uk
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium center alternating between the Pd(0) and Pd(II) oxidation states. libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromobenzonitrile) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation: The organoboronic acid (e.g., 3-formylphenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biphenyl product (this compound), regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.
Hiyama Cross-Coupling Reactions
The Hiyama coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organohalide and an organosilane. organic-chemistry.org A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that is competent for transmetalation. organic-chemistry.orgorganic-chemistry.org
A significant advancement in the synthesis of biphenyl-2-carbonitriles has been the development of rhodium-catalyzed ortho-C-H arylation strategies. This approach offers an alternative to traditional cross-coupling methods by directly functionalizing a C-H bond on the benzonitrile (B105546) ring.
In a notable example, rhodium(III) catalysis has been employed for the direct synthesis of biheteroaryl-2-carbonitriles. rsc.org This method utilizes a benzimidate as a directing group, which also serves as the precursor to the nitrile functionality. The reaction proceeds via a double C-H activation mechanism. While this specific methodology focuses on biheteroaryl systems, the underlying principle of directed C-H activation presents a promising strategy for the synthesis of this compound analogs.
The proposed catalytic cycle for such transformations generally involves the coordination of the directing group to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. This intermediate then reacts with the coupling partner (e.g., a substituted phenylsilane), and subsequent reductive elimination affords the desired biphenyl product.
Table 2: Hiyama and Related C-H Arylation Coupling Reactions
| Entry | Substrate 1 | Substrate 2 | Catalyst | Activator/Base | Solvent | Product Type |
| 1 | Aryl Halide | Organosilane | Palladium Complex | Fluoride Source (e.g., TBAF) | - | Biphenyl |
| 2 | Benzimidate | Arylsilane | Rhodium(III) Complex | - | Water | Biphenyl-2-carbonitrile |
| 3 | Aryl Vinylsilane | Aryl Halide | Palladium Complex | CuF₂ | - | Biphenyl |
Organosilane Reagents in Biaryl Synthesis
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that utilizes organosilanes as the organometallic partner. wikipedia.org A key advantage of organosilicon reagents is their environmental benignity, low toxicity, and high stability towards air and moisture compared to other organometallic compounds. acs.org However, the reaction's primary limitation is the requirement for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species, which is the active component in the transmetalation step. wikipedia.org This necessity for fluoride can be a drawback when substrates contain fluoride-sensitive functional groups, such as silyl (B83357) ethers. wikipedia.org
Recent advancements have focused on expanding the scope and improving the sustainability of the Hiyama coupling. For instance, a rhodium(III)-catalyzed C–H Hiyama cross-coupling has been developed for the direct synthesis of biphenyl-2-carbonitrile derivatives in water. acs.orgacs.org This method cleverly employs a benzimidate derivative which serves as both a directing group for the C-H activation and as the precursor to the nitrile functionality upon elimination. acs.org This approach provides an environmentally friendly and practical route to functionalized biphenyl-carbonitriles. acs.org
| Entry | Catalyst System | Silane Partner | Solvent | Yield (%) |
| 1 | [CpRhCl2]2 / AgSbF6 / AgF / PivOH | Triethoxy(4-methoxyphenyl)silane | DMF | 45 |
| 2 | [CpRhCl2]2 / AgSbF6 / AgF / PivOH | Triethoxy(4-methoxyphenyl)silane | Water | 81 |
| 3 | [CpRhCl2]2 / AgSbF6 / AgF / PivOH | Triethoxy(phenyl)silane | Water | 75 |
| 4 | [CpRhCl2]2 / AgSbF6 / AgF / PivOH | Triethoxy(4-fluorophenyl)silane | Water | 72 |
Table 1: Selected examples of Rh(III)-catalyzed Hiyama cross-coupling for the synthesis of biphenyl-2-carbonitrile derivatives. Data sourced from Organic Letters, 2022. acs.orgacs.org
Beyond organosilanes, a host of other cross-coupling reactions are well-established for biaryl synthesis, each with distinct characteristics regarding reactivity, substrate scope, and functional group tolerance. uwindsor.ca These include the Ullmann, Negishi, Stille, and Kumada reactions.
Other Established Cross-Coupling Reactions (e.g., Ullmann, Negishi, Stille, Kumada)
Adaptations for Biphenyl-Carbonitrile Formation
The presence of both a nitrile and a formyl group in the target molecule, this compound, necessitates careful selection of the coupling method to ensure compatibility.
Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides, often at very high temperatures. organic-chemistry.org While effective for producing symmetrical biphenyls, its application to unsymmetrical targets requires using one reactant in excess. organic-chemistry.org The harsh conditions traditionally limit its functional group tolerance. However, modern modifications using soluble copper catalysts and ligands have made the reaction more versatile. wikipedia.org It has been successfully employed as a key step in synthesizing 2,2'-disubstituted biphenyls. nih.gov Intramolecular Ullmann reactions have also been developed to create unsymmetrical biphenyls using a template-directed approach. rsc.org
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org Its major advantage is the high reactivity and functional group tolerance of organozinc reagents compared to more reactive organometallics like Grignards. chem-station.comnih.gov Palladium catalysts generally provide higher yields and even broader functional group compatibility. wikipedia.org This tolerance makes the Negishi coupling a strong candidate for synthesizing complex molecules bearing sensitive groups. nih.gov
Stille Coupling: The Stille reaction pairs an organostannane (organotin) reagent with an organic halide in the presence of a palladium catalyst. wikipedia.org Its most significant advantage is the exceptional tolerance of organotin reagents to a wide array of functional groups, including aldehydes (formyl groups), ketones, esters, and amides, under mild reaction conditions. uwindsor.cathermofisher.com The stability of organostannanes to air and moisture also simplifies their handling. orgsyn.org The primary drawback is the high toxicity of tin compounds, which can complicate purification and waste disposal. organic-chemistry.org
Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada reaction utilizes a highly reactive Grignard reagent (organomagnesium) with an organic halide, typically catalyzed by nickel or palladium. wikipedia.org The high reactivity of the Grignard reagent severely limits the reaction's functional group tolerance; it is incompatible with acidic protons (like alcohols) and electrophilic groups such as aldehydes and ketones. wikipedia.orgchem-station.com While some advanced nickel pincer complexes have shown tolerance for groups like nitriles, the presence of a formyl group makes the direct application of Kumada coupling to a precursor of this compound highly challenging without protecting group strategies. nih.gov
Comparative Analysis of Selectivity and Efficiency
The choice of cross-coupling reaction is a critical decision based on a trade-off between reagent reactivity, functional group tolerance, toxicity, and cost. For a target like this compound, where both a nitrile and a formyl group must be preserved, functional group tolerance is paramount.
| Reaction | Organometallic Reagent | Catalyst | Functional Group Tolerance (FGT) | Key Advantages | Key Disadvantages |
| Stille | Organostannane (R-SnR'₃) | Pd | Excellent; tolerates formyl, nitrile, ester, amide groups. uwindsor.cathermofisher.com | High FGT, stable reagents. orgsyn.org | High toxicity of tin compounds. organic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | Pd or Ni | Good to Excellent. wikipedia.orgnih.gov | High reactivity, good FGT. chem-station.com | Reagents are sensitive to air and moisture. wikipedia.org |
| Hiyama | Organosilane (R-SiR'₃) | Pd or Rh | Good; requires activator. wikipedia.org | Low toxicity, stable reagents. acs.org | Fluoride activator can cleave silyl protecting groups. wikipedia.org |
| Kumada | Grignard (R-MgX) | Pd or Ni | Poor; incompatible with acidic protons and most carbonyls. wikipedia.org | Inexpensive reagents, high reactivity. chem-station.com | Very low FGT, highly reactive/sensitive reagents. wikipedia.org |
| Ullmann | Aryl Halide (self-coupling) | Cu | Poor to Moderate (classic vs. modern). | Uses inexpensive copper. | Often requires harsh conditions (high temp), can have erratic yields. organic-chemistry.org |
Table 2: Comparative analysis of major cross-coupling reactions for the synthesis of functionalized biaryls.
For the synthesis of this compound via a cross-coupling strategy, the Stille and Negishi reactions are the most promising candidates due to their demonstrated tolerance for the required functional groups. The Hiyama coupling is also a viable, greener alternative, provided other sensitive groups are absent. The Kumada and classic Ullmann reactions would likely be unsuitable without extensive use of protecting groups.
De novo Synthesis Routes
An alternative to coupling two separate rings is to begin with a biphenyl scaffold and introduce the required functional groups in subsequent steps.
This strategy involves synthesizing a simpler biphenyl derivative, such as biphenyl-2-carbonitrile, and then introducing the formyl group onto the second ring through an electrophilic aromatic substitution reaction.
Functionalization of Pre-formed Biphenyl Cores
Electrophilic Aromatic Substitution for Formyl Introduction
Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. The biphenyl-2-carbonitrile starting material has one ring deactivated by the electron-withdrawing cyano group and one ring that remains activated, directing the electrophilic formylation to the desired ring. Key methods include:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.org The electrophile in this reaction is an iminium salt, which is less reactive than the acylium ions in Friedel-Crafts reactions. chemistrysteps.com This milder nature makes it suitable for many activated aromatic and heterocyclic systems. chemistrysteps.comjocpr.com For biphenyl-2-carbonitrile, the reaction would selectively occur on the unsubstituted phenyl ring.
Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a copper(I) chloride co-catalyst to produce benzaldehydes. byjus.com The reactive electrophile is believed to be the formyl cation. careers360.com A significant limitation is that this reaction is generally not applicable to phenol (B47542) or phenol ether substrates. byjus.com
| Reaction | Reagents | Electrophile | Substrate Scope |
| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium salt | Generally for electron-rich arenes and heterocycles. organic-chemistry.orgchemistrysteps.com |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Formyl cation [HCO]⁺ | Aromatic hydrocarbons (e.g., benzene, toluene). Not for phenols. byjus.comwikipedia.org |
Table 3: Comparison of common electrophilic formylation reactions.
Chemical Reactivity and Transformations of 3 Formyl Biphenyl 2 Carbonitrile
Reactions of the Formyl Group (Aldehyde)
The aldehyde group is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. pressbooks.pub
The reaction of 3'-Formyl-biphenyl-2-carbonitrile with primary amines leads to the formation of imines, also known as Schiff bases. thieme-connect.de This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comredalyc.org The reaction is reversible, and the removal of water can drive the equilibrium towards the product. redalyc.org
The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the formyl group, followed by proton transfer to form a neutral carbinolamine (hemiaminal). masterorganicchemistry.com Subsequent protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). Elimination of water and final deprotonation yields the stable imine product. masterorganicchemistry.comyoutube.com
These reactions are versatile and can be performed with a variety of primary amines, including aliphatic and aromatic amines, under various conditions. organic-chemistry.orgbeilstein-journals.org
Table 1: Examples of Imine/Schiff Base Formation from this compound
| Amine Reactant | Product | Reaction Conditions |
| Aniline | 3'-((Phenylimino)methyl)-[1,1'-biphenyl]-2-carbonitrile | Acid catalyst (e.g., p-TsOH), Toluene, Reflux |
| Ethylamine | 3'-((Ethylimino)methyl)-[1,1'-biphenyl]-2-carbonitrile | Ethanol, Room Temperature |
| Benzylamine | 3'-((Benzylimino)methyl)-[1,1'-biphenyl]-2-carbonitrile | Methanol (B129727), Acid catalyst, Reflux |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with the aldehyde group of this compound. pressbooks.publibretexts.org This reaction results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. masterorganicchemistry.comlibretexts.org
The reaction proceeds via the nucleophilic addition of the carbanionic alkyl or aryl group from the organometallic reagent to the electrophilic carbonyl carbon. leah4sci.com This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during the workup step furnishes the secondary alcohol. pressbooks.pub It is crucial to perform the reaction under anhydrous conditions as organometallic reagents are strong bases and will react with water. libretexts.org
Table 2: Reaction of this compound with Organometallic Reagents
| Organometallic Reagent | Intermediate Alkoxide | Final Product (after acidic workup) |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium bromo( (2'-cyano-[1,1'-biphenyl]-3-yl)methyl)oxide | 1-(2'-Cyano-[1,1'-biphenyl]-3-yl)ethan-1-ol |
| Phenyllithium (C₆H₅Li) | Lithium (2'-cyano-[1,1'-biphenyl]-3-yl)(phenyl)methoxide | (2'-Cyano-[1,1'-biphenyl]-3-yl)(phenyl)methanol |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | Magnesium chloro( (2'-cyano-[1,1'-biphenyl]-3-yl)propyl)oxide | 1-(2'-Cyano-[1,1'-biphenyl]-3-yl)propan-1-ol |
The formyl group of this compound can be readily oxidized to a carboxylic acid group, yielding 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, with common reagents including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and silver oxide (Ag₂O) as in the Tollens' test. Milder and more selective methods, such as those using reagents like bis(acetoxy)iodobenzene (BAIB) in the presence of a catalyst like TEMPO, can also be employed. youtube.com
The choice of oxidant and reaction conditions is important to avoid potential side reactions, particularly with the nitrile group, although it is generally stable to many oxidizing conditions that affect aldehydes.
The aldehyde functional group can be selectively reduced to a primary alcohol, converting this compound into (2'-Cyano-[1,1'-biphenyl]-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comharvard.edu
Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. youtube.comresearchgate.net It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like nitriles or esters under standard conditions. youtube.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce the aldehyde to a primary alcohol. harvard.edu However, its higher reactivity means it can also reduce the nitrile group, so careful control of reaction conditions would be necessary if only the aldehyde is to be reduced. For selective reduction of the aldehyde in the presence of the nitrile, NaBH₄ is generally the preferred reagent. nih.gov
Nucleophilic Addition Reactions
Reactions of the Carbonitrile Group
The carbonitrile (nitrile) group (-C≡N) is another key functional site in this compound. The carbon atom of the nitrile is electrophilic, and the triple bond can undergo addition reactions, although it is generally less reactive than the carbonyl group of the aldehyde.
A primary reaction of the nitrile group is hydrolysis to a carboxylic acid. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. harvard.edu
Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile is protonated, which activates it towards nucleophilic attack by water. libretexts.org This initially forms an amide intermediate, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid (in this case, 3'-formyl-[1,1'-biphenyl]-2-carboxylic acid) and an ammonium (B1175870) salt. harvard.edu
Under basic conditions (e.g., refluxing with aqueous NaOH), the hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. libretexts.org This also proceeds through an amide intermediate to form the carboxylate salt (sodium 3'-formyl-[1,1'-biphenyl]-2-carboxylate) and ammonia (B1221849) gas. harvard.edu Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org
Hydrolysis to Carboxylic Acid
The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or alkaline conditions by heating the compound with an aqueous solution of a strong acid or base. oakwoodchemical.comnih.gov
Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. oakwoodchemical.com The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 3'-formyl-biphenyl-2-carboxylic acid, and ammonium ions. nih.gov
In alkaline hydrolysis, the nitrile is heated with a solution of a base such as sodium hydroxide. oakwoodchemical.com This process initially yields a carboxylate salt and ammonia. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. oakwoodchemical.com
Table 1: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Product |
| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid |
| Alkaline | NaOH or KOH, Heat, followed by Acid Workup | Carboxylic Acid |
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reduction of the formyl group to a primary alcohol would also be expected under these conditions.
Alternatively, catalytic hydrogenation can be employed, often using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in the presence of the formyl group, which is also susceptible to reduction. A study on 2-cyanobiphenyl showed that the nitrile could be reduced to a free amine. nih.gov
Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile functionality of this compound can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. nih.gov This reaction is a versatile method for the synthesis of 5-substituted 1H-tetrazoles. nih.govnih.govuchicago.edu The reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst. nih.gov
The acidic nature of the tetrazole ring makes it a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov Research on 2-cyanobiphenyl has shown that its nitrile group can be converted to a tetrazole derivative in the presence of an azide reagent, highlighting a potential pathway for the functionalization of this compound. nih.gov Various catalysts, including zinc salts and cobalt complexes, have been shown to promote the cycloaddition of nitriles with sodium azide. nih.govuchicago.edu
Reaction with Grignard Reagents to Ketones
The nitrile group of this compound can react with Grignard reagents (R-MgX) to form ketones. nih.govescholarship.orgmasterorganicchemistry.com In this reaction, the nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine salt intermediate. bldpharm.com Subsequent hydrolysis of this intermediate in an acidic medium yields a ketone. nih.govescholarship.org
A key feature of this reaction is that the ketone is only formed after the addition of water, which prevents a second addition of the Grignard reagent to the newly formed ketone. bldpharm.com The formyl group in this compound would also be a target for the Grignard reagent, leading to the formation of a secondary alcohol. Careful control of stoichiometry and reaction conditions would be necessary to achieve selective reaction at one site.
Table 2: General Reactivity of Functional Groups with Grignard Reagents
| Functional Group | Product after Hydrolysis |
| Nitrile | Ketone |
| Aldehyde (Formyl) | Secondary Alcohol |
Reactivity of the Biphenyl (B1667301) Core
Directed C-H Functionalization Strategies
The biphenyl core of this compound provides a scaffold for C-H functionalization reactions, which allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The regioselectivity of these reactions is often controlled by directing groups, which position a metal catalyst at a specific C-H bond. nih.gov
In the context of this compound, both the nitrile and formyl groups can potentially act as directing groups. The nitrile group has been shown to be an effective directing group in palladium-catalyzed C-H activation. mnstate.edu
The position of C-H functionalization on an aromatic ring is described as ortho-, meta-, or para- relative to a directing group.
Ortho-Selectivity: This is the most common outcome in directed C-H activation, where the catalyst is brought into proximity with an ortho-C-H bond through chelation with the directing group. nih.gov For example, the formyl group can be transiently converted into an imine that directs ortho-C-H functionalization. masterorganicchemistry.com
Meta- and Para-Selectivity: Achieving functionalization at the more distant meta and para positions is more challenging because it requires overcoming the inherent preference for ortho-activation. nih.gov However, recent strategies have been developed to achieve this. For instance, a nitrile-directed, palladium-catalyzed meta-C-H olefination, acetoxylation, and iodination of biphenyl compounds has been reported. nih.gov This was achieved through the use of a ligand-containing Pd-Ag heterodimeric transition state, which favors the remote meta-selectivity. nih.gov While these studies were performed on 2-cyanobiphenyl, the principles can be extended to this compound. The electronic properties of the substituents on the biphenyl rings can influence the yield and selectivity of these reactions. nih.gov
Table 3: Directing Groups and Potential C-H Functionalization Sites
| Directing Group | Potential Functionalization Site | Catalyst System Example |
| Nitrile | meta | Pd(OAc)₂ / AgOAc with a 2-pyridone ligand |
| Formyl (as transient imine) | ortho | Pd(II) or Ir(III) |
Mechanistic Aspects of C-H Activation
The presence of the nitrile (cyano) group on the biphenyl scaffold makes this compound a candidate for transition-metal-catalyzed C–H activation reactions. The cyano group can function as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position, to enable its functionalization. nih.govacs.org
In the context of this compound, the cyano group is positioned at C-2 of one phenyl ring. It is well-established that cyano groups can direct palladium(II) catalysts to activate the C-H bond at the ortho position (C-3) of the nitrile-bearing ring. nih.govacs.org The generally accepted mechanism for this type of reaction involves several key steps:
Coordination: The nitrogen atom of the cyano group coordinates to the palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂).
Cyclometalation: This initial coordination brings the catalyst into close proximity to the ortho C-H bond (at C-3). This facilitates an intramolecular electrophilic substitution-type process or a concerted metalation-deprotonation event, leading to the cleavage of the C-H bond and the formation of a five-membered palladacycle intermediate. This is often the rate-determining step.
Oxidative Addition/Transmetalation: The resulting palladacycle can then react with a coupling partner. For instance, in an arylation reaction with an aryl halide (Ar-X), the palladacycle might undergo oxidative addition to form a Pd(IV) intermediate. Alternatively, in couplings with organometallic reagents (e.g., boronic acids in Suzuki-Miyaura coupling), a transmetalation step would occur.
Reductive Elimination: The final step is the reductive elimination from the palladium intermediate, which forms the new carbon-carbon bond and releases the functionalized product. The Pd(II) catalyst is regenerated, often with the help of an oxidant, allowing the catalytic cycle to continue.
Functional Group Interconversions on the Biphenyl System
The formyl and cyano groups on the biphenyl framework of this compound are versatile handles for a wide array of chemical transformations. These reactions allow for the synthesis of a diverse library of derivatives with different properties and potential applications. The nitrile group, in particular, is a valuable synthetic precursor that can be converted into various other functionalities like amines, amides, and carboxylic acids. nih.govnih.gov
Transformations of the Formyl Group:
The aldehyde (formyl) functionality is one of the most reactive and versatile groups in organic chemistry. Standard transformations include oxidation, reduction, and nucleophilic addition reactions.
| Transformation | Reagents and Conditions | Expected Product |
| Oxidation | Jones reagent (CrO₃/H₂SO₄), Pinnick oxidation (NaClO₂/2-methyl-2-butene) | 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (2'-Cyano-[1,1'-biphenyl]-3-yl)methanol |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN or H₂/Pd-C | N-Alkyl-(2'-cyano-[1,1'-biphenyl]-3-ylmethyl)amine |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 3'-(Alk-1-en-1-yl)-[1,1'-biphenyl]-2-carbonitrile |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile), base (e.g., piperidine) | 2-((2'-Cyano-[1,1'-biphenyl]-3-yl)methylene)malononitrile |
Transformations of the Cyano Group:
The cyano group is exceptionally stable but can be transformed under various conditions, often catalyzed by transition metals or under acidic/basic hydrolysis. snnu.edu.cnnih.gov
| Transformation | Reagents and Conditions | Expected Product |
| Hydrolysis (to Amide) | H₂SO₄ (conc.), H₂O₂/base | 3'-Formyl-[1,1'-biphenyl]-2-carboxamide |
| Hydrolysis (to Carboxylic Acid) | Strong acid (e.g., H₂SO₄/H₂O, heat) or base (e.g., NaOH/H₂O, heat) | 3'-Formyl-[1,1'-biphenyl]-2-carboxylic acid |
| Reduction (to Amine) | Lithium aluminum hydride (LiAlH₄), H₂/Raney Nickel | 3'-(Aminomethyl)-[1,1'-biphenyl]-2-carbaldehyde |
| Addition of Grignard Reagents | Grignard reagent (R-MgBr), followed by acidic workup | 1-(3'-Formyl-[1,1'-biphenyl]-2-yl)-1-ethanone (if R=Me) |
| [2+2+2] Cycloaddition | Alkynes, Transition metal catalyst (e.g., Rh, Ni) | Substituted pyridine (B92270) or other heterocyclic systems |
These interconversions highlight the synthetic utility of this compound as a building block for more complex molecules. The ability to selectively manipulate either the formyl or the cyano group, or to engage the C-H bonds of the aromatic rings, provides multiple pathways for molecular elaboration.
Elucidation of Reaction Mechanisms
Understanding the intricate steps of a catalytic cycle is paramount for improving reaction efficiency, selectivity, and substrate scope. For the synthesis of biphenyls, particularly through cross-coupling reactions, significant effort has been dedicated to elucidating the reaction mechanisms.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are crucial for identifying the rate-determining step (RDS) of a catalytic cycle. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling which is commonly employed for biphenyl synthesis, the key steps are oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com The nature of the reactants and the catalytic system can influence which of these steps is rate-limiting.
For instance, in the Ullmann cross-coupling reaction, a related method for forming biaryl bonds, the electronic properties of the substituents on the aryl bromides have a significant impact on the reaction rate. inorgchemres.org A study using a Pd/biphenyl-based phosphine (B1218219) system demonstrated that electron-withdrawing groups on the aryl bromide decrease the electron density at the palladium center, slowing down the oxidative addition step and making it the RDS. inorgchemres.org Conversely, electron-donating groups accelerate the oxidative addition, leading to the reductive elimination step becoming the rate-determining step. inorgchemres.org
While specific kinetic data for the direct synthesis of this compound is not extensively reported, general principles from related biphenyl syntheses can be applied. The presence of the electron-withdrawing nitrile group on one aryl ring and the formyl group on the other would likely influence the rates of the individual steps in a cross-coupling reaction.
Identification of Intermediates and Transition States
The identification of transient intermediates and the characterization of transition states are vital for a complete mechanistic picture. Techniques such as electrospray ionization mass spectrometry (ESI-MS) have proven invaluable for monitoring active catalytic systems in real-time and identifying palladium-containing intermediates. researchgate.net
In palladium-catalyzed cross-coupling reactions, key intermediates include the Pd(0) active catalyst, the Pd(II) species formed after oxidative addition of an aryl halide, the transmetalation intermediate where the organometallic reagent transfers its organic group to the palladium center, and finally the diorganopalladium(II) complex that undergoes reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.
Computational studies, often in conjunction with experimental data, play a significant role in modeling the structures of these intermediates and the transition states that connect them. wildlife-biodiversity.com For substituted biphenyls, the rotational barriers around the newly formed C-C bond can also be a factor, and these have been studied using dynamic NMR spectroscopy and ab initio calculations. researchgate.net
Role of Specific Catalysts and Ligands in Reaction Pathways
The choice of catalyst and, critically, the associated ligands, profoundly influences the reaction pathway and outcome. Ligands modify the steric and electronic properties of the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. inorgchemres.org
Bulky, electron-rich phosphine ligands are often employed in palladium-catalyzed cross-coupling reactions to promote efficient catalysis. inorgchemres.orgrsc.org For example, ligands like SPhos are effective in the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with chloroanilines. rsc.org The bulkiness of the ligand can facilitate the reductive elimination step, while its electron-donating ability can enhance the rate of oxidative addition. The nature of the phosphine ligand has been shown to be critical in the cross-coupling of weakly nucleophilic organoboron reagents. researchgate.net
In the context of synthesizing unsymmetrical biaryls, the catalyst system can be designed to achieve high chemoselectivity. For instance, Pd-P(t-Bu)3 has been shown to be effective in the selective single cross-coupling of p-phenylenedizinc compounds. researchgate.net
Development of Novel Catalytic Systems
The quest for more efficient, selective, and sustainable methods for biphenyl synthesis has driven the development of a wide array of catalytic systems.
Homogeneous and Heterogeneous Catalysis
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, has been the mainstay for biphenyl synthesis, offering high activity and selectivity. chemistryworld.com Palladium complexes with various phosphine ligands are the most common homogeneous catalysts for reactions like the Suzuki-Miyaura, Stille, and Negishi couplings. rsc.orgresearchgate.net These systems allow for fine-tuning of the catalyst's properties by modifying the ligand structure. researchgate.net
| Coupling Reaction | Typical Catalyst System | Key Features |
| Suzuki-Miyaura | Pd(OAc)₂ with phosphine ligands (e.g., SPhos) and a base (e.g., K₃PO₄) | Tolerates a wide range of functional groups. rsc.org |
| Stille | Pd(OAc)₂ with Dabco | Effective for coupling organotin compounds with aryl halides. researchgate.net |
| Negishi | Pd(dba)₂ with tris-o-furylphosphine (tfp) | Couples organozinc reagents with aryl halides. rsc.org |
| Ullmann | Pd catalyst with biphenyl-based phosphine ligands | Useful for coupling aryl bromides. inorgchemres.org |
Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. chemistryworld.comresearchgate.net Efforts have been made to develop solid-supported palladium catalysts that mimic the activity of their homogeneous counterparts. researchgate.net For example, palladium nanoparticles supported on various materials have been explored as recyclable catalysts for cross-coupling reactions. researchgate.net The challenge lies in maintaining high activity and preventing leaching of the metal into the product. chemistryworld.com
Organocatalysis in Biphenyl Chemistry
While transition-metal catalysis dominates biphenyl synthesis, organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful alternative, particularly for the synthesis of axially chiral biphenyls. chemrxiv.org Chiral phosphoric acids, derived from scaffolds like BINOL and SPINOL, have been successfully used in asymmetric syntheses. chemrxiv.org
More recently, the merging of organocatalysis with other catalytic modes, such as photoredox catalysis, has opened up new avenues. For instance, an N-heterocyclic carbene (NHC)/photoredox dual catalytic system has been developed for the acylative Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluorides, offering a novel route to ketone synthesis. nih.gov While not directly applied to this compound, these advancements showcase the potential of organocatalysis and dual catalytic systems to access new reactivity in biphenyl chemistry.
Mechanistic Investigations and Advanced Catalytic Systems
Advanced Catalytic Systems
The application of photocatalysis and electrocatalysis offers green and efficient alternatives to traditional synthetic methods for the transformation of complex organic molecules like 3'-Formyl-biphenyl-2-carbonitrile. These approaches can provide unique reactivity and selectivity under mild conditions, often at room temperature and pressure. This section explores potential photocatalytic and electrocatalytic transformations of this compound based on the known reactivity of its constituent functional groups.
Photocatalytic Transformations
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. For a molecule such as this compound, with its distinct electronic and structural features, several photocatalytic pathways can be envisioned.
One potential transformation is the intramolecular cyclization to form phenanthridine (B189435) derivatives. This could proceed through a photoredox-catalyzed radical pathway. For instance, a suitable photocatalyst, upon excitation with visible light, could facilitate a single-electron transfer (SET) process. If the formyl group is converted to an oxime or a related imine derivative, a photocatalyst could initiate a radical cyclization onto the adjacent phenyl ring, followed by aromatization to yield the phenanthridine core.
Another plausible photocatalytic reaction is the reduction of the formyl group to an alcohol. This can be achieved using a variety of photocatalytic systems, often involving a photosensitizer and a hydrogen atom donor. The excited photosensitizer can abstract a hydrogen atom from the donor and transfer it to the carbonyl carbon of the formyl group, leading to the corresponding benzyl (B1604629) alcohol derivative.
Furthermore, the biphenyl (B1667301) system itself can be subject to photocatalytic oxidation. Studies on biphenyl derivatives on semiconductor surfaces like TiO2 have shown that one-electron oxidation can occur, leading to the formation of radical cations. nih.gov This could initiate subsequent reactions, such as hydroxylation of the aromatic rings, if appropriate oxidants are present.
A summary of potential photocatalytic transformations is presented in Table 1.
| Transformation | Proposed Catalyst/Reagents | Potential Product(s) | Plausible Mechanism |
| Intramolecular Cyclization | Ir(ppy)3 or Ru(bpy)3Cl2, Amine | Phenanthridine derivatives | SET-induced radical cyclization of an in-situ formed imine/oxime. |
| Aldehyde Reduction | Eosin Y, Hantzsch ester | 3'-(Hydroxymethyl)-biphenyl-2-carbonitrile | Hydrogen atom transfer from a donor to the excited carbonyl group. |
| Aromatic Hydroxylation | TiO2, H2O/O2 | Hydroxylated biphenyl derivatives | Generation of a radical cation on the TiO2 surface followed by reaction with water or oxygen. |
Electrocatalytic Transformations
Electrocatalysis provides another avenue for the selective transformation of this compound, primarily through controlled reduction or oxidation at an electrode surface. The reactivity would be highly dependent on the electrode material, solvent, and applied potential.
A key potential electrocatalytic transformation is the reduction of the nitrile group. This is a well-established process for aromatic nitriles and could lead to the formation of the corresponding primary amine, 3'-(aminomethyl)-biphenyl-2-carbaldehyde. This transformation typically proceeds at a cathode with good hydrogen evolution overpotential, such as nickel or copper, in an acidic or neutral medium.
Simultaneously, the formyl group can be electrochemically reduced. At less negative potentials, this would likely yield the corresponding alcohol, 3'-(hydroxymethyl)-biphenyl-2-carbonitrile. At more negative potentials, complete reduction to a methyl group could be possible, affording 3'-methyl-biphenyl-2-carbonitrile. The selectivity between the reduction of the nitrile and formyl groups would be a critical aspect to control via the electrode potential and material.
Electrocatalytic carboxylation could also be envisioned, where CO2 is used as a C1 source. While typically applied to aryl halides, under specific conditions, it might be possible to activate a C-H bond on the biphenyl system for carboxylation, although this would be a more challenging transformation.
Table 2 outlines potential electrocatalytic transformations for this compound.
| Transformation | Electrode Material (Cathode) | Potential Product(s) | General Conditions |
| Nitrile Reduction | Ni, Cu, or Pb | 3'-(Aminomethyl)-biphenyl-2-carbaldehyde | Acidic or neutral aqueous/alcoholic electrolyte. |
| Aldehyde Reduction | Sn, Pb, or Zn | 3'-(Hydroxymethyl)-biphenyl-2-carbonitrile | Neutral or slightly acidic electrolyte. |
| Complete Reduction | Cd or Hg | 3'-Methyl-biphenyl-2-carbonitrile | More negative potentials in an acidic medium. |
It is important to note that the presented transformations are based on established reactivity patterns of related functional groups and aromatic systems. Detailed experimental studies would be required to determine the actual feasibility, optimal conditions, and product distributions for the photocatalytic and electrocatalytic reactions of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT-based Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Such calculations are foundational for understanding the geometry, stability, and electronic characteristics of a compound like 3'-Formyl-biphenyl-2-carbonitrile.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the electronic transitions a molecule can undergo. nih.gov A smaller gap generally implies a more reactive molecule. For biphenyl (B1667301) systems, the HOMO-LUMO gap can be tuned by the nature and position of substituent groups. nih.gov
Table 1: Hypothetical Data Table for HOMO-LUMO Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only. No published data for this compound could be found.
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from hyperconjugation and charge transfer. For a molecule with multiple functional groups like this compound, NBO analysis would reveal the electronic interplay between the formyl and cyano groups and the biphenyl backbone.
Table 2: Illustrative NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| e.g., π(C=C) | e.g., π(C=O)* | Data not available |
| e.g., LP(O) | e.g., σ(C-C)* | Data not available |
Note: This table represents the type of data generated from an NBO analysis. Specific data for the target compound is not available.
Computational models can predict where a molecule is most likely to react. nih.gov By calculating parameters such as electrostatic potential surfaces and Fukui functions, researchers can identify electrophilic and nucleophilic sites. For this compound, this would involve assessing the reactivity of the aldehyde and nitrile functionalities, as well as potential sites on the aromatic rings.
Mechanistic Probing through Computational Models
Beyond static properties, computational chemistry allows for the simulation of reaction pathways.
By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates. This analysis provides the activation energies, which are critical for understanding reaction rates and mechanisms. For example, the reduction of the formyl group or the hydrolysis of the nitrile group on this compound could be modeled to elucidate the step-by-step mechanism.
If this compound were to be used as a ligand in catalysis, computational models could be employed to study its interaction with a metal center. wikipedia.org Understanding the nature of the coordination, including binding energies and electronic effects, is crucial for the rational design of new catalysts.
Conformational Analysis and Stereochemical Considerations
The unique arrangement of the two phenyl rings in biphenyl derivatives, connected by a single carbon-carbon bond, gives rise to complex conformational possibilities. The rotation around this central bond is not entirely free, as it is influenced by the interactions between substituents on the rings.
Atropisomerism in Biphenyl Systems
A key stereochemical feature of certain substituted biphenyls is atropisomerism, a type of axial chirality that arises from hindered rotation around a single bond. pharmaguideline.comnih.gov This restriction of rotation is significant enough to allow for the isolation of distinct, non-interconverting stereoisomers known as atropisomers. The stability of these atropisomers is determined by the energy barrier to rotation around the biphenyl linkage. nih.gov For atropisomers to be stable and isolable at room temperature, the rotational barrier must be sufficiently high. pharmaguideline.comnih.gov
The primary factor governing the existence of stable atropisomers in biphenyls is the presence of bulky substituents in the ortho positions (the positions adjacent to the inter-ring bond). pharmaguideline.com These ortho substituents can sterically clash with each other as the rings rotate, creating a high-energy transition state for planar or near-planar conformations and favoring a twisted, non-planar ground state. pharmaguideline.comrsc.org
In the case of this compound, one of the phenyl rings bears a cyano (-CN) group in an ortho position. While a single ortho substituent can raise the rotational barrier compared to unsubstituted biphenyl, it is generally not sufficient to create stable, isolable atropisomers at room temperature. rsc.org Studies on biphenyls with a single ortho-substituent have shown that the barriers to rotation are typically moderate. rsc.org For this compound, the presence of only one ortho substituent (the cyano group) means that significant steric hindrance to rotation is primarily caused by the interaction of this group with the ortho-hydrogen on the other ring. This level of steric hindrance is generally insufficient to completely prevent rotation around the central C-C bond under normal conditions.
Influence of Substituents on Molecular Conformation
The conformation of a biphenyl molecule is a delicate balance of steric and electronic effects. The dihedral angle, which describes the twist between the two phenyl rings, is a key parameter in defining the molecule's shape. ic.ac.uk
In unsubstituted biphenyl, the preferred dihedral angle is around 44 degrees in the gas phase, a compromise between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a twisted conformation. researchgate.net
The substituents in this compound, a cyano group at the 2-position and a formyl group at the 3'-position, exert both steric and electronic influences on the molecular conformation.
Ortho-Cyano Group: The cyano group at the 2-position is a linear and relatively small group. However, its presence in the ortho position introduces steric repulsion with the ortho-hydrogen on the adjacent phenyl ring. This interaction is expected to favor a non-planar conformation, increasing the dihedral angle from what would be seen in unsubstituted biphenyl. Computational studies on other ortho-substituted biphenyls support this, showing that even relatively small ortho substituents can significantly influence the rotational barrier and the preferred dihedral angle. rsc.org
Based on these principles, it can be predicted that this compound will adopt a twisted, non-planar conformation in its ground state. The dihedral angle is expected to be larger than that of unsubstituted biphenyl due to the steric influence of the ortho-cyano group. However, the barrier to rotation is unlikely to be high enough to allow for the isolation of stable atropisomers at room temperature.
Table 1: Predicted Conformational Properties of this compound
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Atropisomerism | Unlikely to exhibit stable atropisomerism at room temperature. | Presence of only one bulky ortho-substituent (cyano group) is generally insufficient to create a high enough rotational barrier for isolable atropisomers. rsc.org |
| Ground State Conformation | Twisted (non-planar). | Steric repulsion between the ortho-cyano group and the ortho-hydrogen on the other ring destabilizes planar conformations. pharmaguideline.comrsc.org |
| Dihedral Angle | Expected to be > 44°. | The steric hindrance from the ortho-cyano group will likely cause a greater twist between the phenyl rings compared to unsubstituted biphenyl. ic.ac.ukresearchgate.net |
It is important to emphasize that these predictions are based on established principles from related compounds and that definitive conformational parameters for this compound would require specific computational or experimental studies.
Advanced Applications in Chemical Research
Building Blocks for Complex Molecular Architectures
The distinct reactivity of the formyl and nitrile groups, combined with the stereochemical properties of the biphenyl (B1667301) core, makes 3'-Formyl-biphenyl-2-carbonitrile an important precursor for sophisticated molecular designs.
The biphenyl scaffold is a common structural motif in many pharmaceuticals, particularly in angiotensin II receptor antagonists. Biphenyl-2-carboxylic acid derivatives are recognized as crucial intermediate products for these pharmaceutically valuable active substances. google.com The this compound molecule serves as a key starting material for such intermediates. The nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which is a key structural feature in drugs like irbesartan. mdpi.com
The formyl group offers a reactive handle for further molecular elaboration. For instance, it can undergo various transformations to build more complex side chains, a common strategy in drug development. A related example is the conversion of the impurity 3-formyl febuxostat (B1672324) into the active drug febuxostat, which involves the transformation of a formyl group into a cyano group, demonstrating the utility of formyl-substituted aromatic compounds in pharmaceutical synthesis. patsnap.com The presence of both the nitrile and formyl groups on the biphenyl backbone allows for sequential or orthogonal chemical modifications, providing a pathway to complex, "fully decorated" precursors for active pharmaceutical ingredients. mdpi.com
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 400744-71-0 |
| Molecular Formula | C₁₄H₉NO |
| Molecular Weight | 207.23 g/mol |
| Key Functional Groups | Aldehyde (-CHO), Nitrile (-CN) |
A polyfunctionalized organic scaffold is a core molecular structure bearing multiple reactive sites, enabling the construction of diverse and complex molecules. This compound is an archetypal example of such a precursor. The biphenyl unit provides a rigid and defined three-dimensional architecture, while the formyl and nitrile groups serve as versatile handles for a wide array of chemical transformations.
The aldehyde functionality can participate in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, including:
Wittig reactions to form alkenes.
Aldol condensations to create β-hydroxy carbonyl compounds.
Reductive amination to synthesize secondary and tertiary amines.
Grignard reactions to generate secondary alcohols.
Simultaneously, the nitrile group can be transformed into other important functional groups:
Hydrolysis to a carboxylic acid.
Reduction to a primary amine.
Reaction with azides (e.g., tributyltin azide) to form a tetrazole ring. mdpi.com
This dual reactivity allows chemists to build complex structures with precise control over the placement of functional groups. The synthesis of various 2,2'-disubstituted biphenyl compounds to explore structure-activity relationships highlights the importance of the biphenyl scaffold in creating libraries of complex molecules for biological screening. nih.gov
Table 2: Potential Transformations of Functional Groups in this compound
| Functional Group | Reagent/Reaction Type | Product Functional Group |
|---|---|---|
| Formyl (-CHO) | Wittig Reaction | Alkene (-C=C-) |
| Formyl (-CHO) | Reductive Amination | Amine (-CH₂-NR₂) |
| Formyl (-CHO) | Grignard Reagent | Secondary Alcohol (-CH(OH)-R) |
| Nitrile (-CN) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Reduction (e.g., LiAlH₄) | Primary Amine (-CH₂-NH₂) |
Materials Science and Supramolecular Chemistry
The inherent rigidity and potential for non-covalent interactions make the biphenyl unit a favored component in materials science. The specific functional groups of this compound enhance its utility as a monomer for creating ordered, functional materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, showing great potential in applications like gas storage and separation. nih.gov The construction of COFs typically involves condensation reactions between multitopic building blocks. Aldehydes are common precursors for COF synthesis, reacting with amines to form stable imine linkages.
This compound is explicitly identified as an organic monomer for COF synthesis. bldpharm.com Its formyl group can undergo Schiff base condensation with a di- or tri-amine linker molecule to form a 2D or 3D porous framework. In such a structure, the biphenyl-carbonitrile unit would act as the strut of the framework. The nitrile groups would then line the pores of the COF, imparting specific functionality and polarity to the internal surface, which can be used to tune the framework's affinity for specific gases or guest molecules. The incorporation of functional monomers, such as those containing bipyridine units for metal coordination, into COFs is a known strategy to create active materials, for example, for CO₂ reduction. rsc.org
Supramolecular polymers are chains of monomeric units held together by directional and reversible non-covalent interactions, such as hydrogen bonding and π-π stacking. chiba-u.jp The biphenyl moiety is a well-established building block for such polymers due to its rigid, planar structure that promotes intermolecular π-π stacking. nih.gov
While this compound itself may not readily homopolymerize, it can act as a crucial comonomer. rsc.orgethz.ch The electron-withdrawing nature of its formyl and nitrile substituents significantly modulates the electronic properties of the biphenyl system. In a supramolecular copolymerization, this electronic tuning can be used to control the association strength between monomers, thereby influencing the length, stability, and morphology of the final supramolecular polymer. rsc.org The polar functional groups can also introduce additional dipole-dipole or hydrogen bonding interactions, further directing the self-assembly process and adding functional diversity to the resulting material. ethz.ch
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules within a defined cavity. The biphenyl core is an excellent scaffold for designing host molecules due to its structural rigidity and well-defined geometry. For example, host molecules featuring two fluorenol moieties attached to a biphenyl core have been shown to form crystalline inclusion complexes with a variety of organic guest molecules. researchgate.net
The structure of this compound provides a foundational scaffold for creating such host systems. The biphenyl unit can be elaborated with larger, cavity-forming groups. The formyl and nitrile substituents can be used as anchor points to build these larger structures or can be incorporated directly into the binding pocket. In the pocket, these polar groups could form specific hydrogen bonds or dipole interactions with complementary functional groups on a target guest molecule, leading to selective recognition and binding.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile |
| 4′-(aminomethyl)-[1,1′-biphenyl]-2-carbonitrile |
| Biphenyl-2-carboxylic acid |
| Irbesartan |
| Febuxostat |
| 3-formyl febuxostat |
| 2,2′-bis(9-hydroxy-9-fluorenyl)biphenyl |
Ligand Design in Catalysis and Coordination Chemistry
The design of novel ligands is a cornerstone of modern catalysis and coordination chemistry. The biphenyl structure is a privileged scaffold in many classes of ligands, prized for its rigidity and the axial chirality it can exhibit when appropriately substituted.
Development of Chiral Ligands for Asymmetric Synthesis
The development of efficient chiral ligands is critical for asymmetric synthesis, which seeks to produce specific enantiomers of chiral molecules. Axially chiral biphenyls are a prominent class of ligands used to achieve high enantioselectivity in a wide range of catalytic reactions. mdpi.comnih.gov The synthetic strategy for these ligands often involves the careful placement of substituent groups at the ortho-positions of the biphenyl core to create steric hindrance that prevents free rotation around the central carbon-carbon bond, thus generating stable atropisomers. nih.gov
Research in this field is extensive, with studies reporting the design, synthesis, and evaluation of various adjustable axially chiral biphenyl ligands. nih.govchemrxiv.org Modifications to substituents at different positions on the biphenyl rings can fine-tune the electronic and steric properties of the ligands, making them more effective for specific asymmetric catalytic transformations. nih.gov However, a direct synthesis or application of a chiral ligand derived specifically from this compound has not been reported in the reviewed literature. The functional groups of the compound would require significant chemical modification to be incorporated into established chiral ligand frameworks.
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comrsc.org The properties of MOFs, such as pore size, surface area, and chemical functionality, are determined by the geometry and nature of the organic linkers and the metal nodes. mdpi.com Biphenyl derivatives, typically functionalized with coordinating groups like carboxylates, are often used as linkers to build robust frameworks. mdpi.comnih.gov
The functional groups on this compound (formyl and cyano) are not the typical coordinating groups used for MOF synthesis. They would need to be chemically converted, for example, through oxidation of the formyl group and hydrolysis of the nitrile group to carboxylic acids, to serve as effective linkers. While the synthesis of MOFs using a vast library of multifunctional linkers is an active area of research, nih.govescholarship.org there are no specific studies detailing the use of this compound or its derivatives as a primary building block in the construction of MOFs.
Probes and Sensing Platforms
The unique electronic and structural properties of functionalized aromatic compounds make them attractive candidates for the development of chemical sensors and molecular probes.
Scaffolds for Molecular Recognition Studies
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Scaffolds for molecular recognition are platforms designed to present functional groups in a specific spatial arrangement to selectively bind a target molecule. While various synthetic scaffolds are being developed for applications in sensing and catalysis, nih.gov there is no available research that utilizes this compound as a primary scaffold for molecular recognition studies. The development of such a system would require the strategic modification of its functional groups to create specific binding pockets for a target analyte.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3'-Formyl-biphenyl-2-carbonitrile, and how is purity validated?
- Methodology : A common approach involves formylation of biphenyl precursors using hexamethylenetetramine (HMTA) in acidic conditions. For example, 3-formyl-4-hydroxy-4-biphenylcarbonitrile is synthesized via HMTA-mediated formylation followed by purification using column chromatography .
- Purity Verification : Validate purity via ¹H NMR (deuterated DMSO, 300 MHz) to confirm aldehyde proton resonance (~9.8–10.0 ppm) and elemental analysis (C, H, N) to ensure stoichiometric consistency. Fluorescence spectroscopy (excitation/emission spectra) can further confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- ¹H NMR : Identifies aldehyde (δ ~10 ppm) and aromatic protons, with coupling patterns resolving substituent positions.
- Elemental Analysis : Confirms molecular formula (e.g., C₁₃H₉NO).
- Fluorescence Spectroscopy : Detects electronic transitions influenced by the formyl and nitrile groups .
Advanced Research Questions
Q. How do steric and electronic effects of the biphenyl backbone influence the reactivity of the formyl group in cross-coupling reactions?
- Mechanistic Insights : The electron-withdrawing nitrile group at position 2 stabilizes intermediates in Suzuki-Miyaura couplings, while the biphenyl system introduces steric hindrance. Optimize conditions using Pd(dppf)Cl₂ as a catalyst in DMF at 80°C for 12 hours to achieve efficient coupling with aryl boronic acids .
- Contradictions : Conflicting yields may arise from competing side reactions (e.g., aldehyde oxidation). Monitor reaction progress via TLC and adjust catalyst loading to mitigate decomposition .
Q. How can discrepancies in crystallographic data for derivatives of this compound be resolved?
- Resolution Strategy : Compare unit cell parameters (e.g., torsion angles like N1'—C2'—C3'—C4') with high-resolution datasets from studies using APEX2/SAINT data collection. Refine structures using SHELXL97 and validate via PLATON to resolve ambiguities in bond lengths or angles .
- Example : In 4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile, hydrogen bonding (C–H···N interactions) stabilizes the crystal lattice, which must be accounted for during refinement .
Q. What reaction pathways enable selective functionalization of the formyl group while preserving the nitrile moiety?
- Methodology :
- Reduction : Use NaBH₄ in ethanol to reduce the formyl group to a hydroxymethyl derivative without affecting the nitrile.
- Condensation : React with hydrazines (e.g., 2-furoic hydrazide) to form hydrazones, monitored by FT-IR for C=O stretch disappearance (~1680 cm⁻¹) .
Contradiction Analysis in Literature
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 50–85% for formylation) may stem from differences in HMTA purity or reaction scale. Reproduce methods from using anhydrous conditions and degassed solvents to improve consistency .
- Spectroscopic Artifacts : Fluorescence quenching observed in some studies could arise from trace metal impurities. Pre-treat solvents with activated charcoal and use quartz cuvettes to minimize interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
